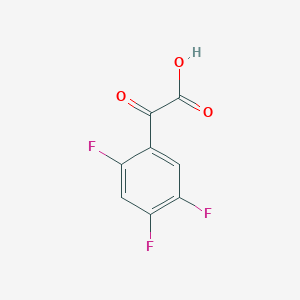![molecular formula C16H19NO B2397478 N-[cyclopentyl(phenyl)methyl]but-2-ynamide CAS No. 2094498-77-6](/img/structure/B2397478.png)
N-[cyclopentyl(phenyl)methyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[cyclopentyl(phenyl)methyl]but-2-ynamide, also known as CP-945,598, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective antagonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. CP-945,598 has shown promising results in various studies and has the potential to be used as a therapeutic agent for several medical conditions.
Wirkmechanismus
N-[cyclopentyl(phenyl)methyl]but-2-ynamide acts as a selective antagonist of the CB1 receptor, which is primarily found in the brain and is responsible for the psychoactive effects of cannabis. CB1 receptor activation leads to the release of neurotransmitters such as dopamine, which produces the rewarding effects of drugs of abuse. This compound blocks the CB1 receptor, thereby reducing the release of dopamine and reducing the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It reduces food intake and body weight, improves glucose tolerance and insulin sensitivity, and reduces the rewarding effects of drugs of abuse. This compound has also been found to reduce inflammation and oxidative stress, which are implicated in several medical conditions.
Vorteile Und Einschränkungen Für Laborexperimente
N-[cyclopentyl(phenyl)methyl]but-2-ynamide has several advantages for lab experiments. It is a potent and selective antagonist of the CB1 receptor, which allows for precise manipulation of the endocannabinoid system. This compound is also easily synthesized and can be obtained in large quantities. However, this compound has some limitations. It has poor solubility in water, which makes it difficult to administer in vivo. This compound also has a short half-life, which requires frequent dosing.
Zukünftige Richtungen
There are several future directions for the research on N-[cyclopentyl(phenyl)methyl]but-2-ynamide. One potential application is in the treatment of drug addiction. This compound has been shown to reduce the rewarding effects of drugs of abuse and may be useful in the treatment of addiction. Another potential application is in the treatment of obesity and diabetes. This compound has been found to reduce food intake and improve glucose tolerance, and may be useful in the treatment of these conditions. Further research is needed to fully understand the potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of N-[cyclopentyl(phenyl)methyl]but-2-ynamide involves several steps. The first step is the preparation of 1-bromo-3-phenylpropane by reacting 1-phenylpropane-1,3-dione with phosphorus tribromide. This is followed by the reaction of 1-bromo-3-phenylpropane with cyclopentylacetylene in the presence of a palladium catalyst to obtain N-[cyclopentyl(phenyl)methyl]prop-2-ynamide. Finally, N-[cyclopentyl(phenyl)methyl]prop-2-ynamide is converted to this compound by reacting it with butyllithium and then with ethyl chloroformate.
Wissenschaftliche Forschungsanwendungen
N-[cyclopentyl(phenyl)methyl]but-2-ynamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of obesity, diabetes, and drug addiction. In a study conducted on obese mice, this compound was found to reduce food intake and body weight. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. This compound has been found to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin, and may be useful in the treatment of drug addiction.
Eigenschaften
IUPAC Name |
N-[cyclopentyl(phenyl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-2-8-15(18)17-16(14-11-6-7-12-14)13-9-4-3-5-10-13/h3-5,9-10,14,16H,6-7,11-12H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRAVZBKXWRTSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C1CCCC1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2397397.png)
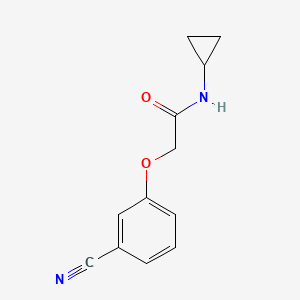
![2-Chloro-N-[(2-ethylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2397401.png)
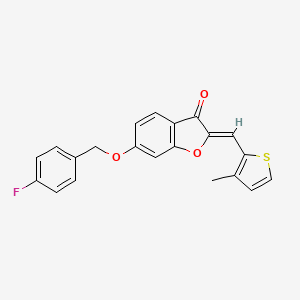
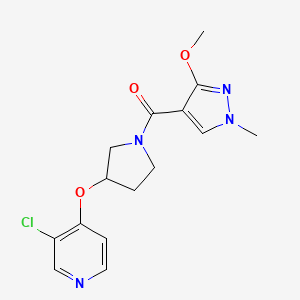
![2-chloro-6-fluoro-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2397405.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2397406.png)
![8-(2,3-Dimethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2397409.png)
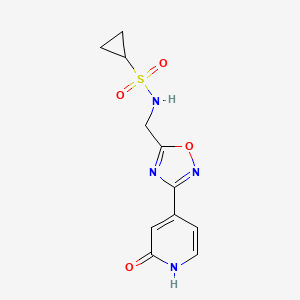
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2397411.png)
![1-(2,3-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2397414.png)
![4-chloro-N-[(2-methoxyphenyl)methyl]-3-sulfamoylbenzamide](/img/structure/B2397416.png)
